molecular formula C22H15N3O6S2 B2458065 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide CAS No. 349440-82-0

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide

Cat. No.: B2458065
CAS No.: 349440-82-0
M. Wt: 481.5
InChI Key: PMOVMKZGWFRXMV-UHFFFAOYSA-N
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Description

N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide is a synthetic nitroaromatic compound of significant interest in medicinal chemistry and biochemical research. This chemical features a nitrophenylsulfonyl-thiazole core, a structural motif found in molecules with diverse biological activities. Its primary research value is rooted in its potential as a prodrug or a biochemical probe that is activated by nitroreductase (NTR) enzymes . Nitroheterocyclic compounds like this one are often investigated for their anti-infective properties. Research on similar structures has demonstrated potent activity against Mycobacterium tuberculosis , with studies indicating that the compounds act as prodrugs activated by a deazaflavin (F420) dependent nitroreductase (Ddn) . The mechanism involves the enzymatic reduction of the nitro group, leading to the generation of cytotoxic metabolites that disrupt bacterial metabolic pathways . Furthermore, structurally related 2-aminothiazole derivatives have been explored in patent literature for their potential as antitumor agents, suggesting this compound could also be a candidate for investigating anti-proliferative effects . Beyond infectious disease and oncology research, the nitroaromatic-thiazole scaffold is relevant in neuroscience. A well-known research compound, Ro 61-8048, which shares a similar nitrophenyl-thiazole structure, is a potent inhibitor of kynurenine 3-hydroxylase (KMO) and is used to study the kynurenine pathway in models of neurodegenerative disorders . Researchers can leverage this compound to explore similar pathways or as a building block in developing enzyme inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6S2/c26-21(18-8-4-5-9-19(18)31-16-6-2-1-3-7-16)24-22-23-14-20(32-22)33(29,30)17-12-10-15(11-13-17)25(27)28/h1-14H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOVMKZGWFRXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Sulfonyl Group: The thiazole derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Coupling with Phenoxybenzamide: The final step involves coupling the sulfonyl-thiazole intermediate with 2-phenoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-phenoxybenzoic acid and the corresponding amine.

Scientific Research Applications

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiazole ring can also interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-pyridinecarboxamide
  • N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-quinolinecarboxamide

Uniqueness

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide is unique due to its combination of a thiazole ring, a sulfonyl group, and a phenoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H19N3O5S2\text{C}_{24}\text{H}_{19}\text{N}_3\text{O}_5\text{S}_2

Key physical properties include:

  • Molecular Weight : 461.511 g/mol
  • LogP : 6.2785 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 171.29 Ų

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and interact with cellular signaling pathways. Its sulfonamide group is known to enhance binding affinity to target proteins, which may include kinases and other enzymes involved in cancer progression.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest at G1 phase

Antimicrobial Activity

In addition to its antitumor effects, the compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
  • Combination Therapy : Research has explored the effects of combining this compound with standard chemotherapeutic agents like cisplatin. Results indicated enhanced efficacy in reducing tumor growth while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential coupling reactions. Key steps include:

  • Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.
  • Sulfonylation of the thiazole nitrogen using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Final benzamide coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) between 2-phenoxybenzoic acid and the thiazole intermediate.
  • Critical Parameters : Temperature (0–5°C for sulfonylation to avoid side reactions), solvent choice (DMF for amidation, dichloromethane for sulfonylation), and stoichiometric control of sulfonyl chloride .
    • Characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC. Structural validation requires 1^1H/13^{13}C NMR and HRMS .

Q. How can researchers resolve discrepancies in reported biological activity data for structural analogs?

  • Example Contradiction : Some analogs show potent antimicrobial activity (MIC < 1 µg/mL), while others lack efficacy despite similar substituents.
  • Methodology :

  • Replicate Studies : Ensure identical assay conditions (e.g., bacterial strain, inoculum size, incubation time).
  • Structural Validation : Confirm analog purity (>95% by HPLC) and stereochemistry (via X-ray crystallography or NOESY NMR) to rule out impurities or isomerism .
  • SAR Analysis : Compare electronic effects (e.g., nitro group electron-withdrawing properties) and steric hindrance across analogs .

Advanced Research Questions

Q. What experimental strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Screen counterions (e.g., sodium, hydrochloride) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenoxy) to improve membrane permeability, with enzymatic cleavage in target tissues.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance plasma half-life. Monitor release kinetics via dialysis-based assays .
    • Analytical Tools : Assess solubility via shake-flask method (UV-Vis quantification) and bioavailability via LC-MS pharmacokinetic profiling .

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in the compound’s binding mode?

  • Case Study : Conflicting docking poses (sulfonyl group orientation) in enzyme active sites.
  • Methodology :

  • Crystallography : Co-crystallize the compound with target proteins (e.g., bacterial dihydrofolate reductase). Use SHELX programs for structure refinement, focusing on hydrogen-bond networks (e.g., N–H⋯O interactions) and π-stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of predicted binding modes. Compare RMSD values (<2 Å acceptable) and free-energy landscapes (MM-PBSA) .

Q. What mechanistic insights explain the compound’s dual activity as an antimicrobial and anticancer agent?

  • Hypothesis : The 4-nitrophenylsulfonyl group may inhibit redox-sensitive enzymes (e.g., thioredoxin reductase) in both bacterial and cancer cells.
  • Validation Methods :

  • Enzyme Assays : Measure IC50_{50} against purified enzymes using NADPH oxidation assays (UV-Vis at 340 nm).
  • ROS Detection : Use fluorescent probes (DCFH-DA) to quantify reactive oxygen species in treated cells.
  • Gene Expression : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress response, apoptosis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.